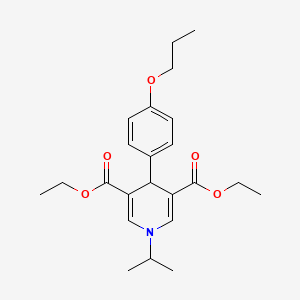![molecular formula C18H21NO2 B4138325 N-[1-(4-methoxyphenyl)ethyl]-2-phenylpropanamide](/img/structure/B4138325.png)
N-[1-(4-methoxyphenyl)ethyl]-2-phenylpropanamide
Overview
Description
Methoxyacetylfentanyl is a potent synthetic opioid that has been identified as a new psychoactive substance. It is structurally similar to fentanyl, a highly potent opioid that is used in clinical settings for pain management. Methoxyacetylfentanyl has been associated with a number of overdose deaths, highlighting the need for further research into its effects and potential risks.
Mechanism of Action
Methoxyacetylfentanyl acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, methoxyacetylfentanyl can produce potent analgesia and euphoria. However, it can also lead to respiratory depression, which is the primary cause of opioid-related overdose deaths.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, such as fentanyl and heroin. However, methoxyacetylfentanyl is more potent than fentanyl, which makes it more dangerous and potentially lethal.
Advantages and Limitations for Lab Experiments
Methoxyacetylfentanyl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high potency, which makes it useful for investigating the effects of opioids on the central nervous system. However, its high potency also makes it potentially dangerous, and caution must be taken when handling this compound.
Future Directions
There are several future directions for research into methoxyacetylfentanyl. One area of interest is the potential for this compound to be used as a pain management tool. Another area of interest is the potential for this compound to be used as a tool to investigate the role of opioid receptors in addiction. Additionally, further research is needed to investigate the risks associated with the use of this compound, including the potential for overdose and addiction.
In conclusion, methoxyacetylfentanyl is a potent synthetic opioid that has gained popularity in recent years due to its potency and potential for abuse. While this compound has been used in a number of scientific studies, caution must be taken when handling it due to its high potency and potential for harm. Further research is needed to investigate the potential benefits and risks associated with the use of this compound.
Scientific Research Applications
Methoxyacetylfentanyl has been used in a number of scientific studies to investigate its effects on the central nervous system. These studies have focused on the compound's potency, pharmacokinetics, and potential for abuse. Methoxyacetylfentanyl has also been used as a tool to investigate the role of opioid receptors in pain management and addiction.
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(15-7-5-4-6-8-15)18(20)19-14(2)16-9-11-17(21-3)12-10-16/h4-14H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDAWOAPIODBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC(C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-2-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)
![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4138263.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138296.png)
![N-[4-({[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4138298.png)
![N-[4-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4138302.png)

![methyl 4-[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4138320.png)

![2-(1-adamantyl)-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4138323.png)